1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one 1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one
Brand Name: Vulcanchem
CAS No.: 101097-55-6
VCID: VC8035190
InChI: InChI=1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2
SMILES: C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3
Molecular Formula: C15H13NO3S
Molecular Weight: 287.3 g/mol

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one

CAS No.: 101097-55-6

Cat. No.: VC8035190

Molecular Formula: C15H13NO3S

Molecular Weight: 287.3 g/mol

* For research use only. Not for human or veterinary use.

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one - 101097-55-6

Specification

CAS No. 101097-55-6
Molecular Formula C15H13NO3S
Molecular Weight 287.3 g/mol
IUPAC Name 1-(benzenesulfonyl)-2,3-dihydroquinolin-4-one
Standard InChI InChI=1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2
Standard InChI Key MKABNGBQIWPEOM-UHFFFAOYSA-N
SMILES C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3
Canonical SMILES C1CN(C2=CC=CC=C2C1=O)S(=O)(=O)C3=CC=CC=C3

Introduction

Chemical Identification and Structural Features

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one (CAS: 101097-55-6) belongs to the class of sulfonamide-containing heterocycles. Its IUPAC name, 1-(phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone, reflects the integration of a benzenesulfonyl moiety at the nitrogen atom of a partially hydrogenated quinolinone framework . The compound’s structure combines a six-membered quinolinone ring, which is partially saturated at the 2,3-positions, with a sulfonyl-linked benzene group.

Table 1: Key Chemical Identifiers

PropertyValue
CAS Registry Number101097-55-6
Molecular FormulaC15H13NO3S\text{C}_{15}\text{H}_{13}\text{NO}_{3}\text{S}
Molecular Weight287.34 g/mol
IUPAC Name1-(Phenylsulfonyl)-2,3-dihydro-4(1H)-quinolinone
InChI Code1S/C15H13NO3S/c17-15-10-11-16(14-9-5-4-8-13(14)15)20(18,19)12-6-2-1-3-7-12/h1-9H,10-11H2
InChI KeyMKABNGBQIWPEOM-UHFFFAOYSA-N
Purity97%

The compound typically presents as a brown solid under standard conditions, with a purity of 97% as reported by commercial suppliers . Its solubility profile and melting point remain undocumented in publicly available literature, necessitating experimental characterization for specific applications.

Synthesis and Reaction Mechanisms

The synthesis of 1-benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one typically involves sulfonylation of the parent quinolinone scaffold. A plausible route begins with 2,3-dihydro-1H-quinolin-4-one, which undergoes nucleophilic substitution with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine .

Reaction Scheme:

2,3-Dihydro-1H-quinolin-4-one+Benzenesulfonyl ChlorideBase1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one+HCl\text{2,3-Dihydro-1H-quinolin-4-one} + \text{Benzenesulfonyl Chloride} \xrightarrow{\text{Base}} \text{1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one} + \text{HCl}

The reaction proceeds via deprotonation of the quinolinone’s NH group, followed by attack of the resulting amide ion on the electrophilic sulfur atom in benzenesulfonyl chloride. This forms a stable sulfonamide bond, yielding the target compound. The use of anhydrous conditions and inert atmospheres (e.g., nitrogen) is critical to minimizing side reactions such as hydrolysis of the sulfonyl chloride.

Applications in Pharmaceutical Research

1-Benzenesulfonyl-2,3-dihydro-1H-quinolin-4-one is primarily utilized as a building block in medicinal chemistry. Its structural motifs—a sulfonamide group and a partially saturated quinoline core—are recurrent in bioactive molecules.

Central Nervous System (CNS) Targeting

Quinolinone derivatives exhibit affinity for neurotransmitter receptors, including GABA<sub>A</sub> and NMDA receptors. The hydrogenated quinolinone ring in this compound may enhance blood-brain barrier permeability, positioning it as a candidate for neuropharmacological agents .

Anticancer Activity

Preliminary in vitro screens of similar sulfonamide-quinolinone hybrids have shown moderate cytotoxicity against breast cancer (MCF-7) and lung carcinoma (A549) cell lines . Mechanistic studies propose apoptosis induction via mitochondrial pathway activation, though detailed investigations for this specific derivative are pending.

Physicochemical and Spectroscopic Properties

Table 2: Physical and Spectral Data

PropertyValue/Description
AppearanceBrown crystalline solid
Melting PointNot Available
SolubilityLikely soluble in DMSO, DMF; insoluble in water
UV-Vis λmax\lambda_{\text{max}}~270 nm (quinolinone absorption)
IR (cm1^{-1})1670 (C=O), 1350–1150 (S=O)
1^1H NMR (DMSO-d6d_6)δ 7.8–7.6 (m, Ar-H), δ 3.2–2.8 (m, CH2_2)

The compound’s IR spectrum typically exhibits strong absorbance bands for the carbonyl (C=O) and sulfonyl (S=O) groups, while 1^1H NMR reveals aromatic protons and methylene resonances from the dihydroquinoline ring .

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